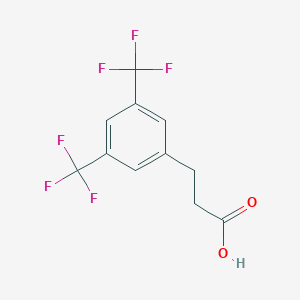

3,5-Bis(trifluoromethyl)hydrocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h3-5H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISLXJGPJUAEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361455 | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181772-16-7 | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Bis(trifluoromethyl)hydrocinnamic acid molecular weight

An In-depth Technical Guide: Molecular Weight and Authoritative Characterization of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical intermediate in contemporary drug discovery. The document's core focus is the definitive establishment of its molecular weight, moving beyond a simple statement of the value to detail the theoretical basis and the multi-faceted experimental methodologies required for its authoritative verification. As a Senior Application Scientist, this guide is structured to impart not just procedural steps but the underlying scientific rationale, ensuring that protocols are understood as self-validating systems. We will explore the compound's foundational physicochemical properties, delve into gold-standard analytical techniques such as mass spectrometry and NMR spectroscopy, and contextualize its significance in medicinal chemistry, particularly as a building block for pharmacologically active amides.[1][2] This whitepaper is designed to serve as a practical and educational resource for professionals engaged in the synthesis, characterization, and application of high-value chemical entities.

Part 1: Foundational Physicochemical & Structural Properties

This compound, also known by its systematic name 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a substituted aromatic carboxylic acid.[3] The strategic placement of two trifluoromethyl (-CF3) groups on the phenyl ring is a common and highly effective strategy in medicinal chemistry. These groups are potent electron-withdrawing agents that significantly alter the molecule's electronic profile, pKa, and lipophilicity. Furthermore, they enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[4] An accurate understanding of its fundamental properties, starting with its molecular weight, is the non-negotiable first step in any research or development workflow.

Core Properties Summary

The essential physicochemical data for this compound are consolidated below. These values represent the foundational parameters for experimental design, from solubility testing to reaction stoichiometry.

| Property | Value | Source(s) |

| Molecular Weight | 286.17 g/mol | [1][3][5][6] |

| Molecular Formula | C₁₁H₈F₆O₂ | [1][3] |

| CAS Number | 181772-16-7 | [1][3] |

| Synonyms | 3-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid | [3] |

| Appearance | White solid / crystalline solid | [5][7] |

| Melting Point | 68-73 °C | [3][5] |

| Boiling Point | 247 °C (at 760 mmHg) | [3] |

| Density | 1.427 g/cm³ | [3] |

Molecular Structure

The structural arrangement dictates the compound's chemical behavior and its potential for interaction with biological targets.

Caption: Molecular structure of this compound.

Part 2: Authoritative Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental confirmation is a cornerstone of chemical characterization, ensuring sample identity and purity. A multi-technique approach is essential for a robust and trustworthy assessment.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic masses of all atoms in the molecule (C₁₁H₈F₆O₂).[8]

-

(11 x Carbon atomic mass) + (8 x Hydrogen atomic mass) + (6 x Fluorine atomic mass) + (2 x Oxygen atomic mass)

-

(11 x 12.011) + (8 x 1.008) + (6 x 18.998) + (2 x 15.999) = 286.17 g/mol

This calculated value serves as the benchmark for experimental verification.

Experimental Verification Workflow

A rigorous workflow for confirming the molecular weight and identity of a small molecule involves complementary techniques. Mass spectrometry provides a direct measurement of the mass, while NMR and HPLC provide indispensable data on structure and purity, respectively.

Caption: Workflow for the authoritative characterization of a small molecule.

Gold Standard: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of small molecules due to its exceptional accuracy and sensitivity.[8][9] For a molecule like this compound, which contains an acidic proton, Electrospray Ionization (ESI) in negative ion mode is an ideal choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. In negative mode, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, directly providing the molecular weight minus one proton. This provides a direct, high-confidence measurement.

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents is compatible with the ESI process.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.

-

Data Acquisition: Acquire data in negative ion mode over a mass range that brackets the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the most abundant ion in the spectrum. For this compound, the expected base peak will be the [M-H]⁻ ion.

-

The observed m/z value should be approximately 285.16 (286.17 - 1.01).

-

Trustworthiness: The presence of this single, dominant ion corresponding to the deprotonated parent molecule serves as a self-validating data point for the compound's molecular weight.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS directly measures mass, NMR spectroscopy provides the definitive confirmation of the molecular structure, which is intrinsically linked to the molecular formula and thus the molecular weight.[9] For this compound, ¹H and ¹⁹F NMR are particularly informative. ¹H NMR will confirm the presence and connectivity of the propanoic acid chain and the aromatic protons. ¹⁹F NMR is crucial for verifying the presence of the two -CF₃ groups, which are the most mass-heavy substituents.

Experimental Protocol: ¹H and ¹⁹F NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H NMR.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure high resolution and a symmetrical lineshape.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Look for signals corresponding to the two aliphatic CH₂ groups of the propanoic chain and the aromatic protons on the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.

-

-

¹⁹F NMR Acquisition: Without changing the sample, acquire a one-dimensional fluorine spectrum.

-

Expected Signals: A single, sharp signal is expected, as both -CF₃ groups are chemically equivalent. The presence of this signal is unambiguous proof of the trifluoromethyl substituents.

-

-

Trustworthiness: The combination of ¹H and ¹⁹F NMR spectra provides a unique fingerprint of the molecule. When the observed signals and their integrations are consistent with the proposed structure of C₁₁H₈F₆O₂, it validates the molecular formula used for the theoretical molecular weight calculation.

Part 3: Contextual Significance in Drug Development

The molecular weight and structure of this compound are not merely academic data points; they are critical enablers for its application as a high-value intermediate in pharmaceutical research.

Role as a Synthetic Building Block

This compound is primarily used in the synthesis of more complex, biologically active molecules, particularly novel amides.[1][2] Its carboxylic acid functional group is readily activated for amide bond formation, allowing it to be coupled with a wide variety of amines to generate large libraries of candidate compounds.

Caption: Role as an intermediate in the synthesis of bioactive amides.

Application in NK-1 Receptor Antagonism

A significant application of this molecular scaffold is in the development of Substance P (neurokinin-1 or NK-1) receptor antagonists.[7][11] These antagonists have therapeutic potential in treating conditions such as chemotherapy-induced emesis, inflammatory diseases, and certain psychiatric disorders.[7][11] The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore that provides potent and selective binding to the NK-1 receptor. The ability to reliably synthesize and characterize the hydrocinnamic acid precursor is therefore a critical step in the discovery pipeline for these therapeutics.

Conclusion

The molecular weight of this compound is definitively established as 286.17 g/mol . This guide has demonstrated that while the theoretical calculation provides a starting point, an authoritative confirmation relies on a synergistic analytical approach. Mass spectrometry offers a direct and precise measurement of the molecular mass, while NMR spectroscopy validates the underlying chemical structure. These techniques, complemented by purity analysis via HPLC, form a self-validating system that ensures the identity and quality of this crucial synthetic intermediate. For researchers in drug development, a rigorous understanding and application of these principles are paramount for advancing the synthesis of novel therapeutics, such as NK-1 receptor antagonists, where the unique properties of the bis(trifluoromethyl)phenyl scaffold are leveraged for potent biological activity.

References

- 1. scbt.com [scbt.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. This compound | 181772-16-7 [chemnet.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 97 181772-16-7 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 8. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 9. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 10. bipm.org [bipm.org]

- 11. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Modern Drug Discovery

The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates often imparts desirable pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the two trifluoromethyl groups can significantly influence the acidity of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can improve membrane permeability and target engagement. 3,5-Bis(trifluoromethyl)hydrocinnamic acid serves as a crucial building block for introducing this valuable moiety into a wide array of complex molecules, including novel biologically active amides[1][2]. This guide provides an in-depth exploration of a reliable and efficient synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy leverages the robust and well-established Knoevenagel condensation to first construct the unsaturated precursor, trans-3,5-bis(trifluoromethyl)cinnamic acid. This intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the desired saturated carboxylic acid. This pathway is advantageous due to the commercial availability of the starting materials, the high yields typically achieved in each step, and the straightforward purification procedures.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of trans-3,5-Bis(trifluoromethyl)cinnamic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst[3]. In this synthesis, 3,5-bis(trifluoromethyl)benzaldehyde is condensed with malonic acid. The reaction is typically catalyzed by a weak base like piperidine, with pyridine often serving as both the solvent and an additional basic catalyst[3][4]. The initial condensation product undergoes in-situ decarboxylation upon heating to yield the α,β-unsaturated cinnamic acid derivative.

Experimental Protocol: Knoevenagel Condensation

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3,5-Bis(trifluoromethyl)benzaldehyde | C₉H₄F₆O | 242.12 | 1.0 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 1.1 |

| Pyridine | C₅H₅N | 79.10 | Solvent |

| Piperidine | C₅H₁₁N | 85.15 | Catalytic amount |

| Hydrochloric Acid (2N) | HCl | 36.46 | For work-up |

| Deionized Water | H₂O | 18.02 | For work-up |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.1 eq)[5].

-

Add dry pyridine as the solvent, ensuring all solids are dissolved.

-

Add a catalytic amount of piperidine to the reaction mixture[5].

-

Heat the mixture to reflux (approximately 110-115 °C) for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into chilled water (or a mixture of crushed ice and water) and stir vigorously.

-

Acidify the mixture to a pH of ~2-3 by the slow addition of 2N hydrochloric acid. This will precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining impurities.

-

Dry the product under vacuum to obtain trans-3,5-bis(trifluoromethyl)cinnamic acid as a solid. The product can be further purified by recrystallization if necessary.

Caption: Simplified mechanism of the Knoevenagel condensation.

Part 2: Reduction of trans-3,5-Bis(trifluoromethyl)cinnamic Acid

The selective reduction of the alkene double bond in the cinnamic acid derivative, without affecting the carboxylic acid functionality or the aromatic ring, is crucial for the synthesis of this compound. Catalytic hydrogenation is the most efficient and widely used method for this transformation[6]. Palladium on carbon (Pd/C) is an excellent catalyst for this purpose, providing high yields and selectivity under mild conditions[7].

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| trans-3,5-Bis(trifluoromethyl)cinnamic acid | C₁₁H₆F₆O₂ | 284.15 | 1.0 |

| Palladium on Carbon (5% Pd) | Pd/C | - | Catalytic amount |

| Ethanol | C₂H₆O | 46.07 | Solvent |

| Hydrogen Gas | H₂ | 2.02 | Excess |

Procedure:

-

In a hydrogenation vessel, dissolve trans-3,5-bis(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable solvent such as ethanol[7].

-

Carefully add a catalytic amount of 5% palladium on carbon to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 1-3 atm, though specific pressure may vary) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

-

Once the reaction is complete (i.e., the starting material is consumed), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite or a similar filter aid.

-

Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product, this compound, can be purified by recrystallization.

Caption: Workflow for the catalytic hydrogenation step.

Part 3: Purification and Characterization

Purity is paramount for compounds intended for use in drug discovery and development. The final product, this compound, should be thoroughly purified and characterized to confirm its identity and assess its purity.

Purification:

-

Recrystallization: This is the primary method for purifying the final product. A suitable solvent system (e.g., methanol/water, toluene, or hexanes/ethyl acetate) should be chosen to effectively remove any unreacted starting material or byproducts. The compound is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point range consistent with the literature value (e.g., 68-73 °C) indicates high purity. |

| ¹H NMR (Proton NMR) | The spectrum should show characteristic signals for the aromatic protons and the aliphatic protons of the propionic acid chain, with appropriate chemical shifts and coupling patterns. |

| ¹⁹F NMR (Fluorine NMR) | A single resonance for the two equivalent -CF₃ groups will confirm their presence. |

| ¹³C NMR (Carbon NMR) | The spectrum will display distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons, including those bearing the trifluoromethyl groups. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈F₆O₂ (286.17 g/mol ). |

| Infrared Spectroscopy (IR) | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches. |

| Elemental Analysis | The experimentally determined percentages of carbon and hydrogen should be in close agreement with the calculated values for the molecular formula C₁₁H₈F₆O₂. |

Conclusion

The synthetic route detailed in this guide, commencing with a Knoevenagel condensation of 3,5-bis(trifluoromethyl)benzaldehyde followed by catalytic hydrogenation, presents a reliable and scalable method for the preparation of this compound. By adhering to the outlined protocols and employing rigorous purification and characterization techniques, researchers can confidently synthesize this valuable building block for application in the design and development of novel therapeutic agents. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety, facilitated by intermediates like the one described herein, continues to be a powerful approach in the pursuit of innovative medicines.

References

An In-Depth Technical Guide to the Structural Analysis of 3,5-Bis(trifluoromethyl)hydrocinnamic acid

Introduction

3,5-Bis(trifluoromethyl)hydrocinnamic acid is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. Its molecular architecture, featuring a hydrocinnamic acid backbone and a phenyl ring functionalized with two strongly electron-withdrawing trifluoromethyl (CF₃) groups, makes it a valuable synthetic intermediate. Specifically, it serves as a crucial building block in the preparation of novel, biologically active amides and other pharmacologically active compounds, such as substance P (neurokinin-1) receptor antagonists.[1][2][3] The inclusion of the bis(trifluoromethyl)phenyl moiety is a strategic design choice in medicinal chemistry, often employed to enhance a drug molecule's metabolic stability, bioavailability, and binding affinity.[4]

Given its role in the development of high-value chemical entities, the unambiguous confirmation of its structure is paramount. A failure to rigorously characterize this intermediate can have cascading effects on subsequent research and development, leading to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. As a senior application scientist, my objective is not merely to list protocols but to present a logical workflow, explaining the causality behind the choice of each analytical technique and demonstrating how their data synergize to build a complete, validated structural picture.

Section 1: Foundational Analysis: Confirming Molecular Identity

Core Directive: Before probing atomic connectivity or 3D conformation, the first step is always to confirm the most fundamental properties: molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

Expertise & Causality: We begin with MS because it provides a rapid and highly accurate measurement of the mass-to-charge ratio (m/z), directly confirming the molecular weight. Using HRMS (e.g., Time-of-Flight or Orbitrap analyzers) allows for mass determination with enough precision to confidently deduce the elemental formula, distinguishing it from other potential isomers or impurities. For a carboxylic acid like this, Electrospray Ionization (ESI) in negative ion mode is the logical choice, as the acidic proton is readily lost to form a stable [M-H]⁻ ion, minimizing fragmentation and simplifying the initial spectrum.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Set the instrument to negative ion mode (ESI-).

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The calculated exact mass for the [M-H]⁻ ion (C₁₁H₇F₆O₂⁻) is 285.0350. The instrument should be calibrated to detect this with an accuracy of < 5 ppm.

-

Fragmentation Analysis (MS/MS): To further confirm the structure, perform a tandem MS experiment by isolating the precursor ion (m/z 285.0) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

-

Molecular Ion: A prominent peak should be observed at m/z ≈ 285.0350 , corresponding to the [M-H]⁻ ion.

-

Fragmentation Pattern: The MS/MS spectrum provides a structural fingerprint. Key expected fragmentation pathways include:

-

Loss of CO₂ (44 Da) from the carboxylate group.

-

Cleavage of the propanoic acid side chain.

-

While fluorine has only one naturally occurring isotope (¹⁹F), eliminating the complex isotopic patterns seen with chlorine or bromine, the presence of six fluorine atoms is confirmed by the precise mass measurement.[5][6][7]

-

Caption: Predicted ESI-MS/MS fragmentation pathway.

Section 2: Elucidating the Core Scaffold via NMR

Core Directive: With the molecular formula confirmed, the next logical step is to map the atomic connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this, allowing us to probe the chemical environment of ¹H, ¹³C, and, crucially for this molecule, ¹⁹F nuclei.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, the ¹H spectrum is expected to be relatively simple and diagnostic of the ethyl chain and the substitution pattern on the aromatic ring. The ¹³C spectrum will confirm the carbon framework, but more importantly, the coupling between carbon and fluorine atoms (J-CF) provides definitive evidence for the proximity of carbons to the CF₃ groups.[8] A DEPT-135 experiment is recommended to unambiguously distinguish CH/CH₃ signals (positive) from CH₂ signals (negative), confirming the ethyl chain.

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~ 2.7 | Triplet | ~7-8 Hz | -CH₂ -COOH |

| ¹H | ~ 3.0 | Triplet | ~7-8 Hz | Ar-CH₂ - |

| ¹H | ~ 7.7 | Singlet | - | H-4 (Aromatic) |

| ¹H | ~ 7.8 | Singlet | - | H-2, H-6 (Aromatic) |

| ¹³C | ~ 30 | Singlet | - | -CH₂ -COOH |

| ¹³C | ~ 35 | Singlet | - | Ar-CH₂ - |

| ¹³C | ~ 121 | Quartet | ³J_CF ≈ 4 Hz | C-4 (Aromatic) |

| ¹³C | ~ 123 | Quartet | ¹J_CF ≈ 273 Hz | C F₃ |

| ¹³C | ~ 132 | Quartet | ²J_CF ≈ 33 Hz | C-3, C-5 (Aromatic) |

| ¹³C | ~ 144 | Singlet | - | C-1 (Aromatic) |

| ¹³C | ~ 178 | Singlet | - | C OOH |

Note: Predicted shifts are based on standard values for hydrocinnamic acid and related fluorinated compounds.[9][10] The key diagnostic feature in the ¹³C spectrum is the large quartet for the CF₃ carbon due to one-bond coupling to fluorine, and the smaller quartets for the aromatic carbons coupled to the CF₃ groups.

¹⁹F NMR Spectroscopy

Expertise & Causality: For any fluorinated compound, ¹⁹F NMR is an essential and highly informative experiment. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, providing a clean and distinct signal with no background interference in typical samples.[11] For this molecule, the two CF₃ groups are chemically equivalent due to the plane of symmetry. Therefore, ¹⁹F NMR serves as a powerful confirmation of this symmetry, expecting a single sharp signal.

-

Sample & Instrumentation: The same sample and spectrometer as for ¹H/¹³C NMR can be used.

-

Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-containing reference standard (e.g., CFCl₃, defined as 0 ppm, or an internal standard like C₆F₆) should be used for accurate chemical shift referencing.

-

Expected Result: A single, sharp singlet at approximately δ = -63 ppm is expected, confirming the presence of two equivalent CF₃ groups on the aromatic ring.[12]

Caption: Integrated NMR workflow for structural elucidation.

Section 3: Definitive 3D Structure and Supramolecular Assembly

Core Directive: While MS and NMR define the molecule's connectivity, they provide limited information about its three-dimensional structure, such as bond lengths, bond angles, and how molecules interact in the solid state. Single-Crystal X-ray Diffraction (SCXRD) is the gold standard technique that provides this information with atomic resolution.[13]

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Causality: SCXRD is the ultimate arbiter of molecular structure. By diffracting X-rays off a well-ordered single crystal, we can generate a three-dimensional electron density map of the molecule, allowing for the precise determination of atomic positions. This is crucial for understanding steric effects, conformational preferences, and the non-covalent interactions (like hydrogen bonding) that dictate how the molecules pack. This packing information is vital in drug development, as different crystal polymorphs can have drastically different physical properties (e.g., solubility, stability). A recently published study provides the definitive crystal structure for this exact compound, serving as an authoritative reference.[14]

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is in itself an indication of high sample purity. The published method involves slow evaporation of a methanol solution of this compound.[14]

-

Dissolve the compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly and evaporate undisturbed over several days.

-

Harvest suitable, defect-free crystals (typically >0.1 mm in all dimensions).

-

-

Data Collection: Mount a selected crystal on a goniometer head. Place the diffractometer in a stream of cold N₂ gas (e.g., 100 K) to minimize thermal motion and improve data quality. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to generate an initial electron density map and atomic model. Refine the model computationally to achieve the best fit between the calculated and observed diffraction data.

The crystal structure analysis provides a wealth of definitive information.[14]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Key Finding 1 | Planarity | The benzene ring and the atoms of the two CF₃ groups lie in an almost ideal plane. |

| Key Finding 2 | Dimerization | Molecules form centrosymmetric dimers in the crystal lattice through strong hydrogen bonds between the carboxylic acid groups (O-H···O). |

Intermolecular Interactions: The most significant interaction is the classic carboxylic acid dimer formation. This hydrogen bonding motif is a dominant factor in the crystal packing of many aromatic carboxylic acids.[15][16]

Caption: Hydrogen-bonded dimer of carboxylic acids.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is not accomplished by a single technique but by the logical and synergistic application of multiple analytical methods. The workflow proceeds from the general to the specific:

-

Mass Spectrometry confirms the fundamental molecular formula.

-

Multinuclear NMR Spectroscopy pieces together the atomic connectivity and confirms the chemical environment of the key ¹H, ¹³C, and ¹⁹F nuclei.

-

Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof of the three-dimensional structure and intermolecular interactions.

Each step validates the previous one, creating a self-consistent and robust dataset that provides absolute confidence in the structure of the material. For researchers and drug development professionals, this level of analytical rigor is not an academic exercise; it is the essential foundation upon which all further research, synthesis, and biological testing is built.

References

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bmse000675 Hydrocinnamic Acid at BMRB [bmrb.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid [mdpi.com]

- 15. Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction | Cambridge Core [cambridge.org]

A Technical Guide to the Solid-State Structure of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid for Pharmaceutical Development

Abstract

3,5-Bis(trifluoromethyl)hydrocinnamic acid, a derivative of 3-phenylpropanoic acid (3-PPA), is a key structural motif in medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethyl groups. Understanding its three-dimensional structure in the solid state is paramount for controlling properties such as solubility, stability, and bioavailability in drug development. This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for this compound. We detail its molecular geometry, supramolecular assembly through hydrogen bonding, and the experimental protocol for its structural determination. This document serves as a technical resource for researchers and scientists, offering field-proven insights into the crystallographic analysis and its implications for pharmaceutical applications.

Introduction: The Significance of Fluorinated Motifs in Drug Design

3-Phenylpropanoic acids (3-PPAs) and their derivatives are foundational scaffolds in the development of various therapeutic agents, including ligands for the NK1 receptor and G-protein coupled receptors like GPR40.[1] The strategic incorporation of trifluoromethyl (CF₃) groups onto the phenyl ring, as seen in this compound, is a widely used tactic in modern medicinal chemistry. These electron-withdrawing groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

Despite its commercial availability and use as a synthetic precursor, the crystal structure of this compound was, until recently, unreported.[1] Elucidating the precise solid-state conformation and intermolecular interactions is not merely an academic exercise; it provides critical information that governs the material's bulk properties. This knowledge enables rational design of co-crystals, polymorph screening, and formulation strategies essential for developing robust and efficacious pharmaceutical products. This guide presents the definitive crystal structure and offers a reproducible methodology for its characterization.

Molecular and Crystal Structure Analysis

The structure of this compound was determined by single-crystal X-ray diffraction.[1] The analysis reveals a unique conformational and packing arrangement driven by strong hydrogen bonds and influenced by the bulky trifluoromethyl substituents.

Molecular Conformation

The molecule consists of a 3,5-disubstituted benzene ring connected to a propanoic acid side chain. A key finding is that the propanoic acid chain adopts a bent, or gauche, conformation.[1] This is a notable deviation from other 3-PPA structures cataloged in the Cambridge Structural Database (CSD), which typically exhibit a trans conformation in the solid state.[1] Density Functional Theory (DFT) calculations suggest that the strong electron-withdrawing nature of the two CF₃ groups increases the stability of the gauche conformer, making its observation in the crystal lattice more probable.[1]

Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules arrange into a highly stable, centrosymmetric dimer. This primary structural motif is formed by a pair of strong O–H∙∙∙O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, described by the graph set notation R²₂(8).[1] This robust dimer is the cornerstone of the supramolecular assembly. The pairwise interaction energy for this hydrogen-bonded motif is calculated to be the strongest in the crystal at -67.9 kJ/mol.[1] The dimers are further packed into a layered structure stabilized by weaker, dispersion-dominated interactions between other molecular pairs.

Crystallographic Data

The definitive crystallographic data for this compound are summarized in the table below.[1] Data were collected at a low temperature (100 K) to minimize thermal motion and obtain high-precision results.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₈F₆O₂ |

| Formula Weight | 286.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8653(2) |

| b (Å) | 27.9945(10) |

| c (Å) | 6.6439(2) |

| α (°) | 90 |

| β (°) | 104.288(3) |

| γ (°) | 90 |

| Volume (ų) | 1056.88(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.799 |

| Radiation Type | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 100 |

| Reflections Collected | 8933 |

| Unique Reflections | 1874 |

| R_int | 0.027 |

| Final R indices [I > 2σ(I)] | R₁ = 0.034, wR₂ = 0.092 |

| Goodness-of-fit (S) | 1.07 |

| CCDC Deposition Number | Data available from the Cambridge Crystallographic Data Centre[1] |

Experimental Protocol for Structure Determination

The following section outlines the self-validating workflow for obtaining and analyzing the crystal structure of this compound. Each step includes controls and rationale critical for ensuring data integrity.

References

The Strategic deployment of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid in Modern Organic Synthesis

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for modulating physicochemical and biological properties. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has emerged as a privileged structural unit. Its profound electron-withdrawing nature and lipophilic character are instrumental in enhancing metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1] This guide focuses on a key bearer of this potent motif: 3,5-bis(trifluoromethyl)hydrocinnamic acid (CAS 181772-16-7).[2] We will explore its synthesis, properties, and versatile applications as a pivotal building block, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Structural Insights

This compound is a white to off-white crystalline solid. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 181772-16-7 | [2] |

| Molecular Formula | C₁₁H₈F₆O₂ | [2] |

| Molecular Weight | 286.17 g/mol | [2] |

| Melting Point | 68-73 °C | [3] |

| Boiling Point | 247 °C | [3] |

The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, rendering the aromatic ring electron-deficient. This has profound implications for its reactivity and the properties of the molecules it helps to construct.

Strategic Synthesis of the Building Block

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A logical and efficient synthetic pathway is outlined below.

Part 1: Synthesis of 3,5-Bis(trifluoromethyl)cinnamic Acid via Perkin Reaction

The first stage involves the synthesis of the unsaturated precursor, 3,5-bis(trifluoromethyl)cinnamic acid, through a Perkin reaction. This classic condensation reaction provides a reliable method for the formation of α,β-unsaturated aromatic acids.[4][5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).[4]

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 180 °C for 5 hours.[4]

-

Work-up:

-

Allow the mixture to cool slightly and pour it into a beaker of water.

-

Boil the aqueous mixture to hydrolyze any residual acetic anhydride.

-

If unreacted aldehyde is present, it can be removed by steam distillation.[4]

-

-

Purification:

-

Decolorize the solution with activated charcoal and filter while hot.

-

Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the 3,5-bis(trifluoromethyl)cinnamic acid.

-

Cool the mixture in an ice bath to maximize crystallization.

-

-

Isolation: Collect the crystalline product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 3,5-bis(trifluoromethyl)cinnamic acid.[4]

Part 2: Catalytic Hydrogenation to this compound

The final step is the selective reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired hydrocinnamic acid. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and selectivity.[7][8]

Experimental Protocol:

-

Reaction Setup: In a stirred tank reactor or a similar hydrogenation apparatus, dissolve 3,5-bis(trifluoromethyl)cinnamic acid (1.0 eq) in ethanol. Add a catalytic amount of 5% Palladium on carbon (Pd/C).[7]

-

Reaction Conditions: The reaction is carried out at 25 °C under a hydrogen atmosphere (10 millibars).[7]

-

Monitoring: The progress of the reaction can be monitored by measuring hydrogen uptake.[7]

-

Work-up:

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Application in the Synthesis of Bioactive Molecules: Amide Bond Formation

A primary application of this compound is in the synthesis of novel, biologically active amides.[2] The carboxylic acid moiety serves as a handle for coupling with a wide array of primary and secondary amines to generate a diverse library of compounds.

Experimental Protocol: Amide Coupling with Benzylamine (A Representative Example)

This protocol outlines a general procedure for the amide coupling of this compound with benzylamine, a common model amine. This can be adapted for more complex amines.[9]

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (1.1 eq each).

-

Stir the mixture at room temperature for 30 minutes to an hour to form the activated ester.

-

-

Amine Addition: Add benzylamine (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

The filtrate is then washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)propanamide.

Case Study: The 3,5-Bis(trifluoromethyl)phenyl Moiety in Neurokinin-1 (NK-1) Receptor Antagonists

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a number of potent and selective antagonists of the neurokinin-1 (NK-1) receptor, which is involved in pain, inflammation, and emesis. The antiemetic drug Aprepitant is a prominent example.[10][11] While this compound is not a direct precursor to Aprepitant, its structural motif is central to the drug's efficacy. The synthesis of Aprepitant and its analogues often involves intermediates bearing the 3,5-bis(trifluoromethyl)phenyl moiety, highlighting the importance of building blocks that can introduce this group.[10][11] The use of this compound allows for the exploration of novel chemical space around this critical pharmacophore in the development of new NK-1 receptor antagonists and other therapeutics.[12][13]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its synthesis is achievable through well-established methodologies, and its versatile carboxylic acid functionality allows for its incorporation into a wide range of molecular architectures. The potent electronic and lipophilic properties conferred by the 3,5-bis(trifluoromethyl)phenyl group make this compound an invaluable tool for researchers and professionals in drug discovery and materials science, enabling the development of novel compounds with enhanced performance characteristics.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fchpt.stuba.sk [fchpt.stuba.sk]

- 6. scispace.com [scispace.com]

- 7. nacatsoc.org [nacatsoc.org]

- 8. researchgate.net [researchgate.net]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 11. EP2817305B1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Conformational Analysis of Substituted Hydrocinnamic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Static Structures

In the realm of medicinal chemistry and drug development, viewing a molecule as a single, static 3D representation is a profound oversimplification. Small molecules, particularly those with flexible side chains like hydrocinnamic acids, exist as a dynamic ensemble of interconverting conformations. The specific three-dimensional arrangement, or conformation, that a molecule adopts is inextricably linked to its biological activity, dictating how it fits into a receptor's binding pocket, its pharmacokinetic properties, and its overall efficacy.[1][2] Substituted hydrocinnamic acids, a scaffold present in numerous natural products and synthetic drugs, are a prime example where understanding this conformational landscape is not merely an academic exercise, but a critical prerequisite for rational drug design.[3][4]

This guide eschews a rigid, textbook format. Instead, it is structured to mirror a research and development workflow, providing not just the "what" and "how," but the critical "why" behind each analytical choice. We will journey from the theoretical underpinnings of conformational freedom to the practical application of synergistic experimental and computational techniques, equipping you with the field-proven insights necessary to comprehensively characterize this vital class of molecules.

The Conformational Landscape: Defining the Degrees of Freedom

The conformational flexibility of a hydrocinnamic acid derivative is primarily governed by the rotation around three key single bonds, defined by three principal dihedral angles. Understanding these is fundamental to any analysis.

-

θ₁ (Cγ-Cβ-Cα-C=O): Describes the orientation of the carboxyl group relative to the phenyl ring. Rotation around this Cα-Cβ bond is crucial for positioning the acidic moiety for interactions like hydrogen bonding.

-

θ₂ (Cδ-Cγ-Cβ-Cα): Defines the torsion of the ethyl bridge. The trans (antiperiplanar, ap) and gauche (synclinal, sc) arrangements are the most common low-energy states.

-

θ₃ (Cε-Cδ-Cγ-Cβ): Governs the orientation of the phenyl ring relative to the propanoic acid side chain.

Substituents on the phenyl ring introduce electronic and steric effects that can significantly alter the energy barriers between these rotational states, thereby influencing the preferred conformation.[5][6]

Caption: Key rotatable bonds defining the conformation of substituted hydrocinnamic acids.

An Integrated Strategy: Combining Experiment and Computation

A robust conformational analysis is never reliant on a single technique. It is a synergistic process where computational predictions guide experimental design, and experimental results validate and refine computational models. This self-validating loop is the cornerstone of modern structural elucidation.

Caption: Integrated workflow for comprehensive conformational analysis.

Experimental Determination: Capturing Molecular Reality

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR is the preeminent technique for studying molecular conformation in a solution state, which more closely mimics the physiological environment.

-

Causality & Expertise: The power of NMR lies in measuring through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs). The magnitude of the three-bond proton-proton coupling constant (³JHH) between the protons on Cα and Cβ is directly related to the dihedral angle (θ₁) via the Karplus equation. Larger coupling constants (~12-13 Hz) suggest a trans relationship, while smaller values (~2-5 Hz) indicate a gauche arrangement.[7] NOE experiments reveal protons that are close in space (< 5 Å), providing crucial constraints for the overall 3D structure.

-

Self-Validating Protocol: 1D ¹H and 2D NOESY/ROESY Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified hydrocinnamic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of ~10-20 mM. The choice of solvent is critical, as it can influence conformational equilibria.

-

1D ¹H Spectrum Acquisition: Acquire a standard 1D proton NMR spectrum at a controlled temperature (e.g., 298 K).[8] Accurately measure the chemical shifts and coupling constants, particularly for the Cα and Cβ protons.

-

2D NOESY/ROESY Acquisition: Acquire a 2D NOESY (or ROESY for medium-sized molecules to avoid zero-crossing issues) spectrum. This experiment will reveal through-space correlations.

-

Data Analysis:

-

Use the ³JHH values from the 1D spectrum to estimate the population of trans vs. gauche conformers around the Cα-Cβ bond.

-

Integrate the cross-peaks in the 2D NOESY spectrum. The presence of an NOE between a phenyl proton and a side-chain proton, for example, provides direct evidence for a folded conformation.

-

Compare the observed NOEs with distances predicted from computationally generated low-energy conformers. A strong correlation validates the computational model.

-

-

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.

-

Causality & Expertise: While considered the "gold standard" for structural determination, it is crucial to recognize that the observed conformation can be heavily influenced by crystal packing forces—the intermolecular interactions required to form an ordered crystal lattice.[5] Therefore, the solid-state structure may represent just one of several low-energy conformers that exist in solution. Its primary value is in definitively confirming the existence of a specific low-energy conformation and providing precise bond lengths and angles to benchmark computational methods.

-

Self-Validating Protocol: Single Crystal Growth and Data Collection

-

Crystal Growth: The critical, and often most challenging, step. Slowly evaporate a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). The goal is to grow single, diffraction-quality crystals. This is an iterative process requiring screening of multiple conditions.

-

Crystal Mounting and Screening: Mount a suitable crystal on a goniometer head. Screen the crystal on a single-crystal X-ray diffractometer to assess its quality.

-

Data Collection: If the crystal is of sufficient quality, cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data (low R-factor). The resulting structure provides a definitive view of the molecule's conformation in that specific crystalline environment.[9]

-

Computational Chemistry: Modeling the Energetic Landscape

Computational methods are indispensable for exploring the full conformational space and quantifying the relative stabilities of different structures.

Density Functional Theory (DFT) Calculations: Mapping Potential Energy Surfaces

DFT provides a robust quantum mechanical approach to calculate the electronic structure and, consequently, the energy of a molecule.[10]

-

Causality & Expertise: By systematically rotating the key dihedral bonds (θ₁, θ₂, θ₃) and performing a geometry optimization at each step, we can map the potential energy surface. This allows for the identification of all local energy minima (stable conformers) and the transition states that separate them. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a balance between accuracy and computational cost; these choices must be justified and are often guided by literature precedents for similar molecules.[5][11][12]

-

Self-Validating Protocol: Conformational Search and Energy Calculation

-

Initial Structure Generation: Manually or algorithmically rotate the flexible bonds (θ₁, θ₂, θ₃) to generate a set of plausible starting structures.[5]

-

Geometry Optimization: Perform a full geometry optimization on each starting structure using a chosen DFT functional and basis set (e.g., B3LYP/aug-cc-pvDZ).[5] This process finds the nearest local energy minimum.

-

Frequency Calculation (Validation Step): For each optimized structure, perform a harmonic frequency calculation at the same level of theory.[5] The absence of any imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

-

Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all confirmed minima to determine their relative stabilities. A Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

-

Solvation Modeling (Optional but Recommended): Repeat calculations using an implicit solvation model (e.g., SMD, IEF-PCM) to account for the influence of a solvent, providing a more realistic comparison to NMR data.[11][13]

-

Molecular Dynamics (MD) Simulations: Unveiling Dynamic Behavior

MD simulations model the movement of atoms over time, providing unparalleled insight into the dynamic equilibrium of conformations and their interconversion in a simulated physiological environment.

-

Causality & Expertise: MD simulations solve Newton's equations of motion for a system containing the molecule of interest, explicit solvent molecules (e.g., water), and ions. This allows us to observe not just the stable states but also the pathways and timescales of conformational transitions, offering a more complete picture than static calculations alone.[14] It is particularly powerful for understanding how a molecule might adapt its shape upon entering a binding site.[3][15]

-

Self-Validating Protocol: System Setup and Production Simulation

-

System Preparation: Place the lowest-energy conformer (from DFT) into a periodic box of explicit solvent (e.g., TIP3P water). Add ions to neutralize the system and achieve a physiological salt concentration.

-

Energy Minimization: Perform a two-stage energy minimization: first on the solvent and ions only, then on the entire system. This relaxes any steric clashes.[3]

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) in an NVT (constant volume) ensemble. Then, switch to an NPT (constant pressure) ensemble to equilibrate the system density. Monitor system properties like temperature, pressure, and density to ensure stability.

-

Production Run: Once equilibrated, run the simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space.[14]

-

Trajectory Analysis: Analyze the resulting trajectory to identify the major conformations populated, calculate the dihedral angle distributions over time, and observe any conformational transitions. Root Mean Square Deviation (RMSD) plots can confirm the stability of the simulation.[14]

-

Case Study: 3,5-bis-trifluoromethylhydrocinnamic acid

A recent study on 3,5-bis-trifluoromethylhydrocinnamic acid provides an excellent example of this integrated approach.[5] X-ray crystallography revealed that in the solid state, the molecule adopts a gauche conformation for the θ₂ dihedral angle, which was unusual compared to other hydrocinnamic acid structures in the Cambridge Structural Database.[5]

To investigate this, DFT calculations (B3LYP/aug-cc-pvDZ level in the gas phase) were performed on both the substituted acid and its unsubstituted parent.[5] The results quantitatively demonstrate the influence of the electron-withdrawing CF₃ groups.

Table 1: Calculated Relative Energies and Populations of Hydrocinnamic Acid Conformers

| Conformer Name | Key Dihedral Angles (θ₁, θ₂, θ₃) | Relative Energy (kJ/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Unsubstituted Hydrocinnamic Acid | |||

| trans-1 | c, ap, sp | 0.00 | 50.1 |

| trans-2 | p, ap, p | 0.59 | 34.6 |

| gauche-1 | c, sc, sp | 4.39 | 5.6 |

| 3,5-bis-CF₃-hydrocinnamic acid | |||

| trans-1 | c, ap, sp | 0.00 | 45.3 |

| gauche-1 | c, sc, sp | 1.13 | 25.1 |

| trans-2 | p, ap, p | 3.14 | 9.9 |

Data synthesized from the study by Grzesiak et al. (2024).[5] c=clinal, ap=antiperiplanar, sp=synperiplanar, p=planar, sc=synclinal.

The DFT results clearly show that the strong electron-withdrawing CF₃ substituents significantly lower the relative energy of the gauche-1 conformer, increasing its predicted population from 5.6% to 25.1% compared to the unsubstituted acid.[5] This provides a compelling rationale for why the gauche conformer is observed in the crystal structure, demonstrating how a combination of experimental data and theoretical calculation provides a deeper mechanistic understanding.[5]

Conclusion and Future Perspectives

The conformational analysis of substituted hydrocinnamic acids is a multi-faceted challenge that demands a sophisticated, integrated approach. By synergistically combining the solution-state insights from NMR, the solid-state certainty of X-ray crystallography, and the detailed energetic and dynamic landscapes provided by DFT and MD simulations, researchers can build a comprehensive and validated model of a molecule's behavior. This detailed structural understanding is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ultimately, accelerating the development of novel therapeutics.[2][16] Future work will likely see increased use of advanced MD techniques like enhanced sampling methods to more efficiently explore conformational space and the application of machine learning to predict conformational preferences from chemical structure alone.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bmse000675 Hydrocinnamic Acid at BMRB [bmrb.io]

- 9. Pannarin - Wikipedia [en.wikipedia.org]

- 10. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

The Antimicrobial Potential of Cinnamamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The waning efficacy of conventional antibiotics necessitates the exploration of new chemical scaffolds with unique mechanisms of action. Cinnamic acid, a naturally occurring compound found in plants like cinnamon, and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2] Among these, cinnamamides—amides derived from cinnamic acid—have emerged as a particularly promising class of compounds. Their synthetic tractability and diverse biological activities make them an attractive starting point for the development of next-generation antimicrobial agents.[3] This guide provides an in-depth technical overview of the antimicrobial properties of cinnamamide derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Section 1: Unraveling the Mechanisms of Antimicrobial Action

Cinnamamide derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting essential bacterial processes and virulence factors. This multi-pronged approach is a significant advantage in combating the development of resistance.

Disruption of Bacterial Cell Division by Targeting FtsZ

A key target for several cinnamaldehyde derivatives, the precursors to some cinnamamides, is the filamenting temperature-sensitive protein Z (FtsZ).[4] FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the site of division, which then constricts to divide the cell.[5] Inhibition of FtsZ assembly disrupts septum formation, leading to filamentation of the bacteria and eventual cell death.[4] This mechanism is particularly appealing as FtsZ is highly conserved across many bacterial species, suggesting the potential for broad-spectrum activity.[4] Cinnamaldehyde and its derivatives have been shown to inhibit the GTPase activity of FtsZ, a critical function for its polymerization.[5] This leads to an elongated cell phenotype, a hallmark of cell division inhibition.[6]

Experimental Workflow: Assessing FtsZ Inhibition

Caption: Workflow for evaluating FtsZ inhibition by cinnamamide derivatives.

Overcoming Resistance: Inhibition of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration and efficacy.[7] Cinnamamide derivatives have been identified as potent efflux pump inhibitors (EPIs).[8][9] By blocking these pumps, cinnamamides can restore the activity of conventional antibiotics against resistant strains. This synergistic effect is a highly attractive therapeutic strategy.[10] For instance, certain N,N'-disubstituted cinnamamides have been shown to potentiate the activity of ciprofloxacin against Staphylococcus aureus strains that overexpress the NorA efflux pump.[9] The mechanism of inhibition can involve competitive binding to the efflux pump transporter, such as AcrB in E. coli, or disruption of the pump assembly by binding to components like the membrane fusion protein AcrA.[8]

Attenuating Virulence: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[11] This system regulates various virulence factors, including biofilm formation and toxin production.[12] Cinnamamide derivatives have been shown to interfere with QS systems, effectively disarming pathogens without necessarily killing them, which may reduce the selective pressure for resistance development.[13][14] For example, certain derivatives can inhibit the las and pqs quorum-sensing systems in Pseudomonas aeruginosa, leading to a reduction in biofilm formation and virulence factor production.[12]

Section 2: Structure-Activity Relationships (SAR): Designing Potent Derivatives

The antimicrobial activity of cinnamamide derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

The Cinnamoyl Scaffold: Core of the Activity

The core cinnamoyl structure, with its aromatic ring, α,β-unsaturated carbonyl system, and amide group, provides the fundamental framework for antimicrobial activity.[15] Modifications at different positions of this scaffold can significantly impact potency and spectrum of activity.

Substitutions on the Aromatic Ring

The nature and position of substituents on the phenyl ring play a critical role. Electron-withdrawing groups, such as chloro or trifluoromethyl moieties at the para-position, have been shown to be beneficial for the activity of some cinnamamide derivatives as antibiotic potentiators against methicillin-resistant Staphylococcus aureus (MRSA).[16] In contrast, the introduction of additional chloro groups at the ortho or meta positions can diminish this potentiation effect.[16] The presence of electron-releasing methoxy groups on the phenyl ring has been associated with antioxidant activity in some morpholine-containing cinnamamides.[2]

Modifications of the Amide Moiety

The substituents on the amide nitrogen are also crucial determinants of antimicrobial properties.[3] For instance, in a study of synthetic cinnamides and cinnamates, a butyl substituent on the ester (a related derivative) potentiated antifungal activity, while an isopropyl group on the amide was important for antibacterial activity.[15][17] The incorporation of moieties like morpholine has been explored to generate derivatives with significant antibacterial and antifungal activities.[2][18]

Logical Relationship: SAR of Cinnamamide Derivatives

Caption: Key structural features of cinnamamides influencing antimicrobial activity.

Section 3: Experimental Protocols for Evaluation

Rigorous and standardized experimental protocols are essential for the accurate evaluation of the antimicrobial properties of cinnamamide derivatives.

Synthesis of Cinnamamide Derivatives

A common synthetic route to cinnamamide derivatives involves the coupling of a substituted cinnamic acid with a desired amine.

Protocol: Amide Coupling using HATU

-

Activation of Carboxylic Acid: Dissolve the substituted cinnamic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling reagent, for example, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure cinnamamide derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: Prepare a two-fold serial dilution of the cinnamamide derivative in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][15]

Evaluation of Efflux Pump Inhibition

The potentiation of antibiotic activity is a key indicator of efflux pump inhibition. This can be assessed by determining the MIC of an antibiotic in the presence and absence of the cinnamamide derivative.

Protocol: Checkerboard Assay for Synergy

-

Preparation: Prepare serial dilutions of the cinnamamide derivative along the rows of a 96-well plate and serial dilutions of a known antibiotic (e.g., oxacillin for MRSA) along the columns.

-

Inoculation: Inoculate the plate with the test microorganism at a concentration of 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC of the antibiotic in the presence of different concentrations of the cinnamamide derivative. A significant reduction (e.g., 4-fold or greater) in the antibiotic's MIC indicates a potentiating effect.[16][19]

Section 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives.

Table 1: Antimicrobial Activity of Selected Cinnamamide Derivatives

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |

| 16d | N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide with 1-naphthyl group | Staphylococcus aureus (clinical MRSA) | 1-4 | [1] |

| 18 | 4-isopropylbenzylcinnamide | Staphylococcus aureus ATCC-35903 | 458.15 µM | [15] |

| 4i | Morpholine cinnamamide with 3,4-dimethoxy substitution | Bacillus subtilis | 3.12 | [2] |

| 4j | Morpholine cinnamamide with 3,4,5-trimethoxy substitution | Escherichia coli | 6.25 | [2] |

| 6 | Butyl cinnamate (ester derivative) | Candida albicans ATCC-76485 | 626.62 µM | [15] |

Note: MIC values are presented as reported in the literature and may have been determined under different experimental conditions.

Section 5: Future Perspectives and Challenges

Cinnamamide derivatives represent a promising avenue for the discovery of new antimicrobial agents. Future research should focus on:

-

Optimizing Potency and Selectivity: Further SAR studies are needed to design derivatives with improved antimicrobial activity and reduced toxicity to mammalian cells.[1]

-